Ammonium perfluoro(2-methyl-3-oxahexanoate)
Description
Ammonium perfluoro(2-methyl-3-oxahexanoate) is a chemical compound primarily used as a polymerization processing aid in the manufacture of fluoropolymers . It is a white or colorless solid with a sublimation point of 130–140 °C and a decomposition point of 150–160 °C . This compound is known for its low vapor pressure and high density, making it suitable for various industrial applications .
Properties
CAS No. |
62037-80-3 |
|---|---|
Molecular Formula |
C6H4F11NO3 |
Molecular Weight |
347.08 g/mol |
IUPAC Name |
azane;2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid |
InChI |
InChI=1S/C6HF11O3.H3N/c7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15;/h(H,18,19);1H3 |
InChI Key |
RJWVKMAIYPNUSL-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)[O-].[NH4+] |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O.N |
Other CAS No. |
62037-80-3 |
physical_description |
Liquid |
Pictograms |
Corrosive; Irritant; Health Hazard |
vapor_pressure |
-1.49 ± 0.01 [log Psd at 298.15 K (Pa)] |
Origin of Product |
United States |
Preparation Methods
The preparation of Ammonium perfluoro(2-methyl-3-oxahexanoate) involves the reaction of hexafluoropropylene oxide (HFPO) to produce hexafluoropropylene oxide dimer acid fluoride (FRD-903) . The ammonium salt of FRD-903 is then formed, resulting in the desired compound . This process is part of the GenX technology developed by Chemours .
Chemical Reactions Analysis
Ammonium perfluoro(2-methyl-3-oxahexanoate) undergoes various chemical reactions, including:
Scientific Research Applications
Ammonium perfluoro(2-methyl-3-oxahexanoate) has several scientific research applications:
Mechanism of Action
The mechanism of action of Ammonium perfluoro(2-methyl-3-oxahexanoate) involves its interaction with peroxisome proliferator-activated receptors (PPARs) . It acts as a PPARα agonist, leading to various biological effects, including changes in liver morphology and function . The compound’s molecular targets and pathways are still under investigation, but its role in modulating immune responses has been documented .
Comparison with Similar Compounds
Ammonium perfluoro(2-methyl-3-oxahexanoate) is often compared with other perfluorinated compounds, such as:
Perfluorooctanoic acid (PFOA): Unlike PFOA, this compound is designed to be less environmentally persistent and less toxic.
Hexafluoropropylene oxide dimer acid (HFPO-DA): Both compounds are used in the production of fluoropolymers, but Ammonium perfluoro(2-methyl-3-oxahexanoate) is considered a safer alternative.
These comparisons highlight the compound’s uniqueness in terms of environmental impact and safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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